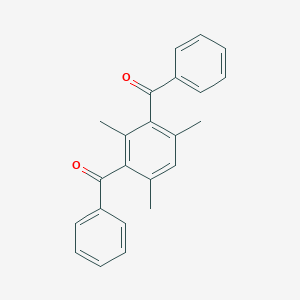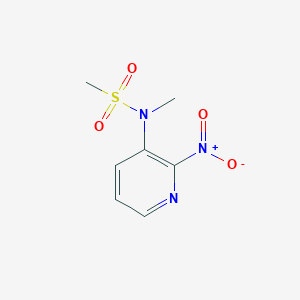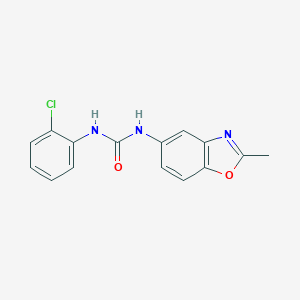![molecular formula C14H13BrN4OS B240920 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one, also known as BMIPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BMIPP is a pyrimidine derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is believed to act as a fatty acid analog and is taken up by the heart cells through the same mechanism as fatty acids. It is then metabolized and incorporated into the mitochondrial membrane, where it binds to the enzyme carnitine palmitoyltransferase I, which is involved in the transport of fatty acids into the mitochondria for energy production. This results in a decrease in fatty acid oxidation and an increase in glucose metabolism, which is believed to be beneficial in the treatment of myocardial ischemia.
Biochemical and Physiological Effects:
This compound has been found to have a high affinity for the heart and is taken up by the myocardial cells. It has been shown to be a useful radiopharmaceutical in nuclear medicine imaging to detect myocardial ischemia. This compound has also been investigated for its potential use in the treatment of cancer and Alzheimer's disease. It has been found to have a low toxicity profile and is well tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has several advantages as a radiopharmaceutical for nuclear medicine imaging. It has a high affinity for the heart and is taken up by the myocardial cells, making it a useful tool for the detection of myocardial ischemia. This compound has a low toxicity profile and is well tolerated in animal studies. However, this compound has some limitations in lab experiments. It has a short half-life, which limits its use in long-term studies. This compound is also expensive and difficult to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one research. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of this compound's potential use in the treatment of cancer and Alzheimer's disease. This compound's mechanism of action in the heart could also be further elucidated to better understand its potential as a treatment for myocardial ischemia. Additionally, this compound could be investigated for its potential use in other areas of medicine, such as neurology and endocrinology.
Méthodes De Synthèse
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is synthesized through a series of chemical reactions involving the condensation of 2-aminomethyl-5-methylimidazo[1,2-a]pyridine with 2-chloro-6-methyl-4(3H)-pyrimidinone in the presence of sodium hydride and DMF. The reaction mixture is then treated with sodium sulfide to obtain this compound as a yellow solid.
Applications De Recherche Scientifique
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential applications in the field of medicine. It has been found to have a high affinity for the heart and is used as a radiopharmaceutical in nuclear medicine imaging to detect myocardial ischemia. This compound has also been investigated for its potential use in the treatment of cancer and Alzheimer's disease.
Propriétés
Formule moléculaire |
C14H13BrN4OS |
|---|---|
Poids moléculaire |
365.25 g/mol |
Nom IUPAC |
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H13BrN4OS/c1-8-6-12(20)18-14(16-8)21-7-10-13(15)19-9(2)4-3-5-11(19)17-10/h3-6H,7H2,1-2H3,(H,16,18,20) |
Clé InChI |
WXZOZFPOOKRPHI-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC(=O)C=C(N3)C |
SMILES |
CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC(=O)C=C(N3)C |
SMILES canonique |
CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC(=O)C=C(N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)

![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)

![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)